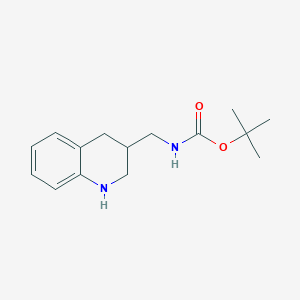

tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate

Description

tert-Butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate: is a chemical compound with the molecular formula C15H22N2O2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is known for its stability and reactivity, making it a valuable building block in synthetic chemistry .

Properties

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-11-8-12-6-4-5-7-13(12)16-9-11/h4-7,11,16H,8-10H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJKIEMYEFWKNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC2=CC=CC=C2NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539902-30-1 | |

| Record name | tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate typically involves the reaction of tert-butyl carbamate with 1,2,3,4-tetrahydroquinoline in the presence of a suitable catalyst. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds .

Biology: In biological research, tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate is used in the study of enzyme inhibitors and receptor ligands. It helps in understanding the interactions between small molecules and biological macromolecules .

Medicine: It is investigated for its role in drug design and discovery .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity in various chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes and receptors, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

- tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride

- tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate

- tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)carbamate

Comparison: tert-Butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to similar compounds. Its versatility as a small molecule scaffold makes it particularly valuable in synthetic chemistry and medicinal research .

Biological Activity

Tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H20N2O2

- Molar Mass : 248.32 g/mol

- CAS Number : 219862-14-3

- Density : 1.11 g/cm³ (predicted)

- Boiling Point : 406.8 °C (predicted)

- pKa : 12.04 (predicted)

This compound exhibits several mechanisms that contribute to its biological activity:

-

Inhibition of Enzymatic Activity :

- It has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

- The compound also acts as a β-secretase inhibitor, preventing the formation of amyloid plaques associated with neurodegenerative diseases .

- Antioxidant Properties :

- Anti-inflammatory Effects :

Biological Activity

The biological activity of this compound has been examined through various in vitro and in vivo studies:

In Vitro Studies

In Vivo Studies

Case Studies

-

Alzheimer's Disease Model :

In an experimental model of Alzheimer's disease using scopolamine-treated rats, administration of this compound resulted in improved memory retention and reduced oxidative stress markers compared to untreated controls. The study highlighted its potential as a therapeutic agent for cognitive impairments associated with neurodegeneration . -

Inflammatory Bowel Disease :

In a study focused on inflammatory bowel disease (IBD), the compound demonstrated significant anti-inflammatory effects by modulating cytokine production and reducing colonic inflammation in rat models induced with TNBS (trinitrobenzene sulfonic acid) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-ylmethyl)carbamate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling tert-butyl chloroformate with a tetrahydroquinoline derivative (e.g., 3-aminomethyl-1,2,3,4-tetrahydroquinoline) in the presence of a base like triethylamine. Key steps include:

- Step 1 : Activation of the amine group via deprotonation.

- Step 2 : Nucleophilic attack on tert-butyl chloroformate to form the carbamate bond.

- Critical Parameters : Solvent choice (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:chloroformate) to minimize side reactions .

- Purity Control : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization yields >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm carbamate formation (e.g., tert-butyl group at δ 1.4 ppm, carbamate carbonyl at ~155 ppm) and tetrahydroquinoline backbone integrity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO, calc. 276.18 g/mol) .

- X-ray Crystallography : Used to resolve stereochemistry in chiral analogs .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Neuroprotective Screening : In vitro assays (e.g., SH-SY5Y neuronal cells) under oxidative stress (HO-induced) show dose-dependent viability improvements (EC ~10 µM) .

- Receptor Binding : Radioligand displacement assays suggest moderate affinity for serotonin receptors (5-HT, K ~500 nM), though results vary with substituent positioning .

Advanced Research Questions

Q. How can synthetic yields be improved while avoiding common side products (e.g., dimerization or overalkylation)?

- Methodological Answer :

- Optimization Strategies :

- Use of slow addition techniques for tert-butyl chloroformate to control exothermic reactions.

- Addition of molecular sieves to scavenge HCl, preventing amine protonation and side reactions .

- Scale-Up Considerations : Transitioning from batch to continuous flow reactors enhances reproducibility and reduces reaction time (residence time <30 minutes) .

Q. How do structural modifications (e.g., substituent position on the tetrahydroquinoline ring) influence biological activity?

- Methodological Answer :

- Case Study : Comparing analogs with substituents at positions 3, 4, or 7 (see table below):

| Substituent Position | Receptor Affinity (5-HT K) | Solubility (logP) |

|---|---|---|

| 3-Methyl | 480 nM | 2.1 |

| 4-Hydroxy | 320 nM | 1.8 |

| 7-Trifluoromethyl | >1 µM | 3.0 |

- Key Insight : Electron-donating groups (e.g., -OH at position 4) enhance receptor binding but reduce logP, impacting blood-brain barrier penetration .

Q. How can conflicting data on receptor binding affinities be resolved?

- Methodological Answer :

- Troubleshooting Workflow :

Validate assay conditions (e.g., buffer pH, membrane preparation consistency).

Use orthogonal techniques (e.g., FRET vs. radioligand assays) to confirm binding .

Perform molecular docking studies to correlate substituent effects with binding pocket interactions (e.g., hydrophobic vs. hydrogen-bonding motifs) .

Q. What strategies are effective for studying the compound’s metabolic stability in preclinical models?

- Methodological Answer :

- In Vitro Models : Liver microsomal assays (human/rat) with LC-MS/MS detection identify primary metabolites (e.g., oxidative dealkylation of the tert-butyl group).

- Stabilization Tactics : Co-administration of cytochrome P450 inhibitors (e.g., ketoconazole) or structural rigidification (e.g., cyclopropane ring substitution) .

Data Contradiction Analysis

Q. Why do some studies report neuroprotective effects while others show negligible activity?

- Resolution Framework :

- Experimental Variables : Differences in cell models (primary neurons vs. immortalized lines) or stress inducers (HO vs. glutamate).

- Compound Purity : Impurities >5% (e.g., residual solvents) can artifactually modulate activity; validate via HPLC .

- Dosage Range : Narrow therapeutic windows (e.g., efficacy only at 5–20 µM) may lead to false negatives in high-throughput screens .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the carbamate group .

- Biological Assays : Include positive controls (e.g., donepezil for neuroprotection) and validate target engagement via CRISPR knockouts .

- Computational Tools : Use QSAR models to predict ADMET properties and guide structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.